

Optimization of RU-521 concentration for specific research applications

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Compound of Interest

Compound Name: RU-521

Cat. No.: B610591

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Technical Support Center: RU-521

Welcome to the technical support resource for **RU-521**, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). This guide is designed for researchers, scientists, and drug development professionals, providing detailed information to help optimize the use of **RU-521** in your specific research applications.

Frequently Asked Questions (FAQs)

Q1: What is **RU-521** and what is its mechanism of action?

A1: **RU-521** is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).^{[1][2]} The cGAS enzyme is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of viral or bacterial infection, or cellular damage.^{[1][3]} Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.^{[3][4]} cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.^{[1][4]} **RU-521** directly inhibits the enzymatic activity of cGAS, preventing the synthesis of cGAMP and thereby blocking the downstream inflammatory response.^{[3][5]}

Q2: Is **RU-521** effective against both human and mouse cGAS?

A2: Yes. While initially identified for its potent inhibition of murine cGAS, **RU-521** has been demonstrated to effectively inhibit both human and mouse cGAS homologs in various cellular

contexts.[5][6][7] However, some reports suggest it may be more potent against the murine enzyme.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific human or murine model system.

Q3: What is a good starting concentration for my in vitro experiment?

A3: A good starting point for cell culture assays is between 0.5 μM and 1.0 μM . The half-maximal inhibitory concentration (IC₅₀) has been determined to be approximately 0.8 μM in human THP-1 monocytic cells and 0.7 μM in murine RAW 264.7 macrophage cells.[2][5] For sensitive applications or new cell lines, a dose-response experiment ranging from 0.1 μM to 10 μM is recommended to determine the optimal concentration.

Q4: What solvent should I use for **RU-521**?

A4: **RU-521** should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your **RU-521** treatment groups.

Q5: Is **RU-521** toxic to cells?

A5: **RU-521** exhibits a good therapeutic window. For example, in THP-1 cells, the concentration at which 50% of cells are killed (LD₅₀) was found to be 31.4 μM , which is approximately 40 times higher than its effective inhibitory concentration (IC₅₀ of ~0.8 μM).[5][6] However, cytotoxicity can be cell-type dependent. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) for your specific cell line, especially when using concentrations above 5 μM .

Data Summary Tables

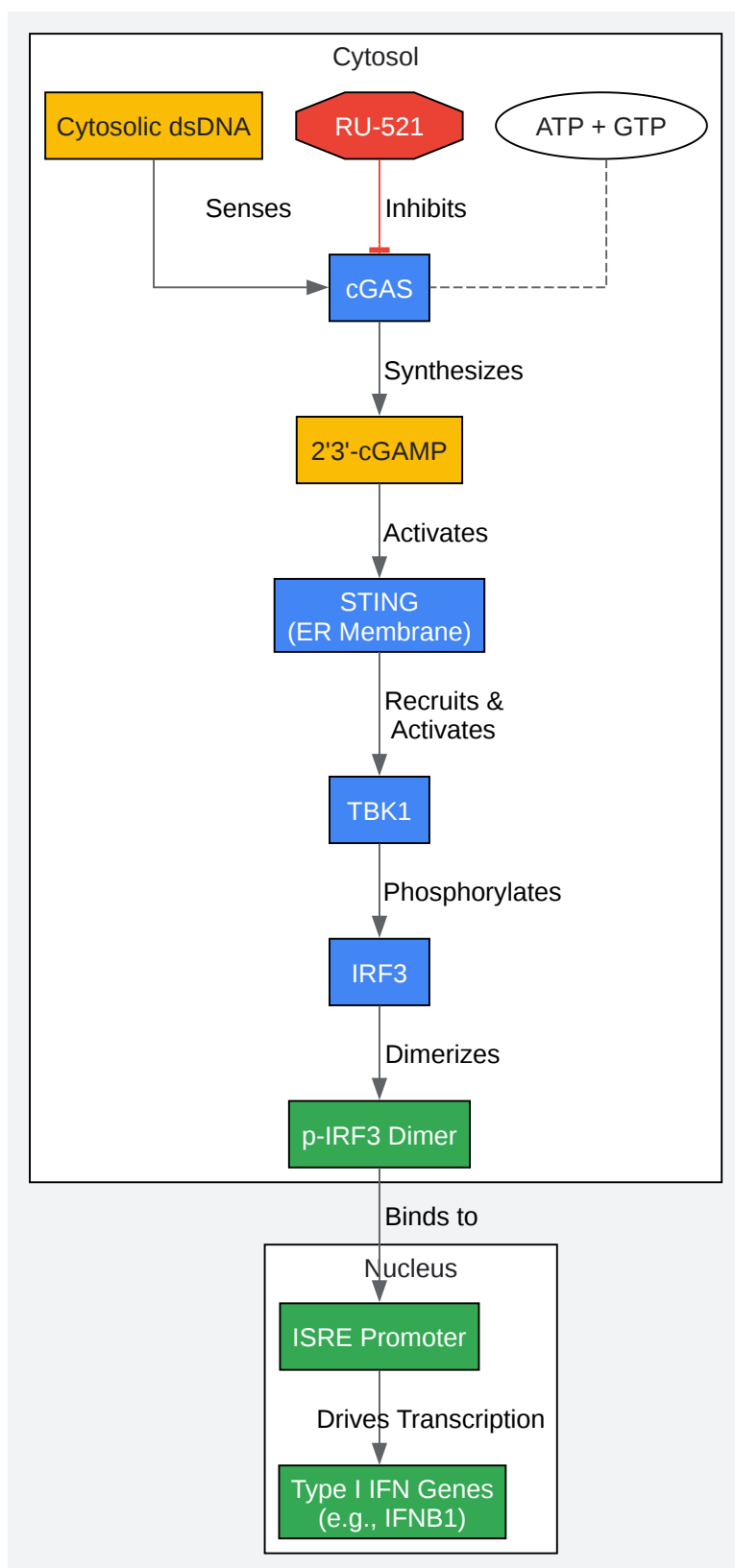
Table 1: In Vitro Potency & Cytotoxicity of **RU-521**

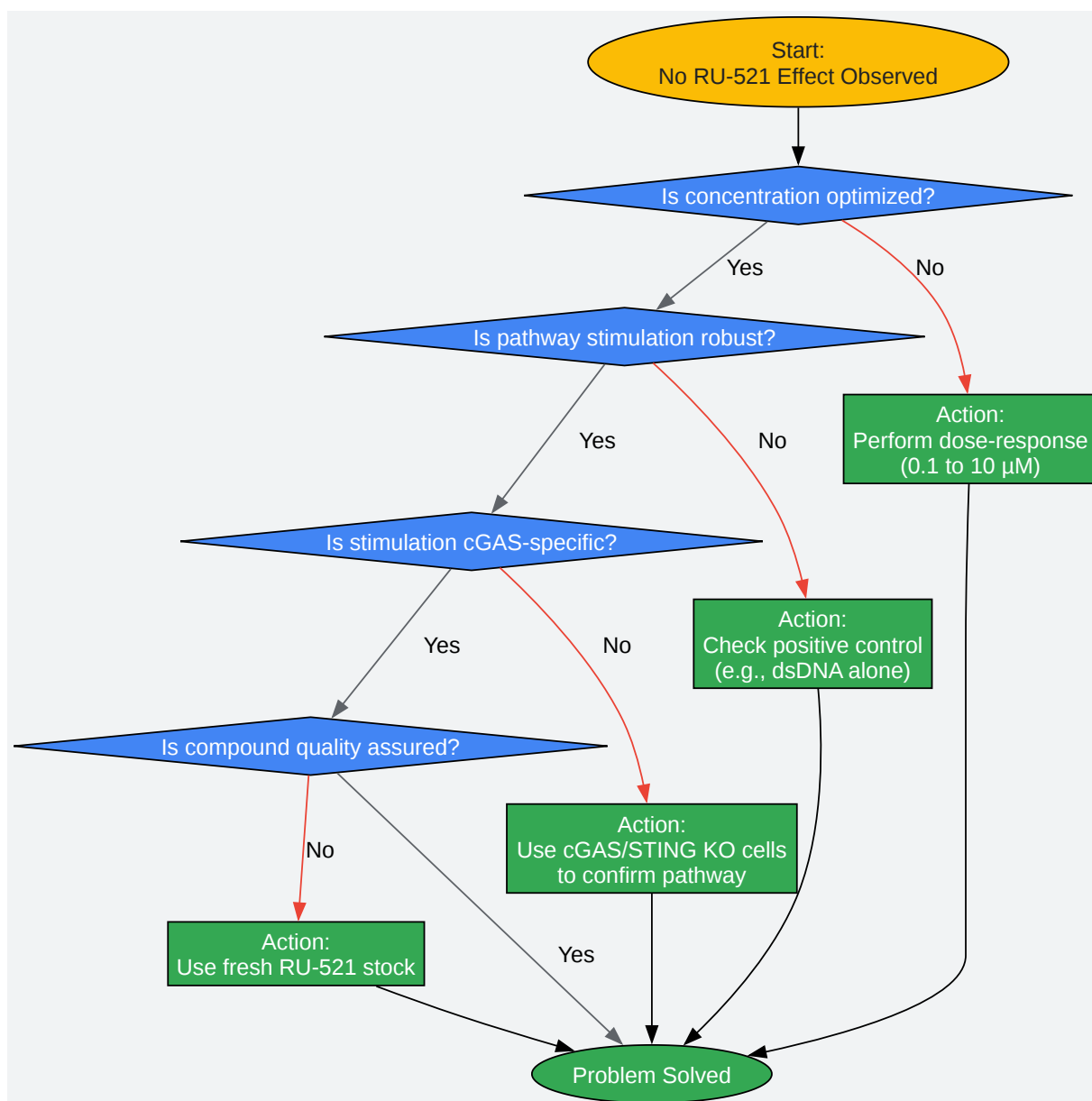
Parameter	Cell Line	Species	Value	Reference
IC50	THP-1	Human	~0.8 μ M	[5]
IC50	RAW 264.7	Murine	0.7 μ M	[2][5]
IC50	Recombinant Protein	Murine	0.74 μ M	[8]
LD50	THP-1	Human	31.4 μ M	[5][6]

Table 2: Recommended Working Concentrations

Application	System	Recommended Range	Reference
Cell Culture	General Use	0.5 μ M - 5 μ M	[5][9]
Cell Culture	Mouse Embryonic Fibroblasts	1 μ M	[10]
In Vivo	Mouse (Sepsis Model)	5 mg/kg (i.p.)	[2]
In Vivo	Rat (SAH Model)	450 μ g/kg	[4]

Visualized Pathways and Workflows





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